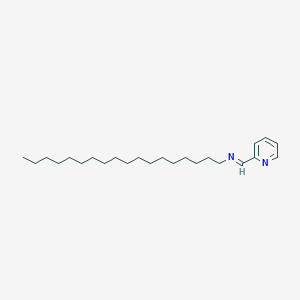

N-Octadecyl-N-(2-pyridylmethylene)amine

Description

N-Octadecyl-N-(2-pyridylmethylene)amine is a Schiff base ligand characterized by an extended hydrophobic octadecyl chain and a pyridylmethylene moiety. This structure enables dual functionality: the pyridyl group acts as a coordination site for metal ions, while the long alkyl chain imparts amphiphilic properties, enhancing solubility in nonpolar solvents and enabling applications in surfactant chemistry or self-assembled monolayers . Such ligands are pivotal in coordination chemistry for synthesizing metal-organic frameworks (MOFs) or catalytic systems, where ligand geometry and hydrophobicity influence material properties.

Properties

IUPAC Name |

N-octadecyl-1-pyridin-2-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-25-23-24-20-17-19-22-26-24/h17,19-20,22-23H,2-16,18,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGFFLLEFIRNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737958 | |

| Record name | (E)-N-Octadecyl-1-(pyridin-2-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81812-04-6 | |

| Record name | (E)-N-Octadecyl-1-(pyridin-2-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81812-04-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to prepare N-Octadecyl-N-(2-pyridylmethylene)amine typically involves:

Condensation of Octadecylamine with 2-Pyridinecarboxaldehyde (Pyridine-2-carbaldehyde)

This is a classical Schiff base formation where the primary amine (octadecylamine) reacts with the aldehyde group of 2-pyridinecarboxaldehyde under mild conditions, usually in an organic solvent such as methanol or ethanol, often with acid catalysis or under reflux.Purification by Extraction and Chromatography

The crude product is isolated by solvent extraction, drying over anhydrous agents (e.g., Na2SO4), and purified by silica gel chromatography to yield the pure imine compound.

This method is supported by literature procedures for similar pyridylmethylene amines, as detailed in synthetic protocols for related compounds (see).

Specific Preparation Method from Literature

A representative detailed procedure adapted for this compound is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Octadecylamine (1 eq), 2-pyridinecarboxaldehyde (1 eq), Methanol, p-Toluenesulfonic acid (0.2 eq), 70 °C, 12 h | Mix reagents in methanol with catalytic p-Toluenesulfonic acid; heat under stirring to promote Schiff base formation. |

| 2 | Dilution with water, extraction with ethyl acetate | Separate organic layer containing the imine product. |

| 3 | Drying over anhydrous Na2SO4, filtration | Remove water traces to prevent hydrolysis of imine. |

| 4 | Concentration under reduced pressure | Obtain crude product. |

| 5 | Silica gel chromatography | Purify the product to isolate pure this compound. |

This method is derived from the general procedure for pyridylmethylene amines synthesis.

Alternative Catalytic Approaches and Considerations

Catalytic Systems

While the direct condensation is common, catalytic methods involving metal catalysts (e.g., CuI with ligands like 1,10-phenanthroline) have been used for related pyridyl amine derivatives to improve yields and reaction rates, particularly in cross-coupling or amide formation steps.One-Pot Synthesis Variations

Some protocols describe one-pot methods where intermediate formamide derivatives are formed and subsequently converted to the target aminopyridine derivatives by in situ cleavage (methanolysis or hydrolysis), which could be adapted for this compound synthesis if starting from 2-bromopyridine and octadecyl formamide derivatives.

Reaction Conditions and Optimization Data

Research Findings and Yields

Reported yields for similar pyridylmethylene amines prepared by direct condensation range from 75% to 90% after purification, depending on the purity of starting materials and reaction conditions.

The method is reproducible and scalable, with no need for extreme conditions or expensive reagents.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Octadecylamine + 2-pyridinecarboxaldehyde | p-Toluenesulfonic acid (0.2 eq), MeOH | 70 °C, 12 h | 80–90 | Classical Schiff base formation |

| 2 | 2-Bromopyridine + Octadecylformamide (via Goldberg reaction) | CuI/1,10-phenanthroline (catalytic) | 80–110 °C, 8–24 h | 75–85 | One-pot synthesis, multi-step |

| 3 | Octadecylamine + Pyridine-2-carbaldehyde | Acid catalyst, solvent extraction | Room temp to 70 °C, 12 h | 78–88 | Mild conditions, scalable |

Additional Notes on Purification and Stability

Chemical Reactions Analysis

Types of Reactions

N-Octadecyl-N-(2-pyridylmethylene)amine can undergo various chemical reactions, including:

Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

N-Octadecyl-N-(2-pyridylmethylene)amine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and sensors.

Mechanism of Action

The mechanism of action of N-Octadecyl-N-(2-pyridylmethylene)amine involves its ability to form stable complexes with metal ions. The imine nitrogen and the pyridinyl nitrogen can coordinate with metal centers, stabilizing them in various oxidation states. This coordination ability is crucial for its catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A key structural analog is N-(2-pyridylmethylene)-(R)-1-phenylethylamine (L2R) , which shares the pyridylmethylene backbone but substitutes the octadecyl chain with a chiral phenylethyl group . The table below highlights critical differences:

| Property | N-Octadecyl-N-(2-pyridylmethylene)amine | N-(2-pyridylmethylene)-(R)-1-phenylethylamine (L2R) |

|---|---|---|

| Substituent | C₁₈H₃₇ (linear alkyl) | C₆H₅CH(CH₃) (chiral aryl) |

| Solubility | High in nonpolar solvents (e.g., hexane) | Moderate in polar aprotic solvents (e.g., DMF) |

| Coordination Behavior | Bidentate (N-pyridyl, N-imine) | Bidentate (N-pyridyl, N-imine) with chiral center |

| Applications | Surfactants, hydrophobic MOFs | Chiral heterometallic complexes (e.g., Ni-Fe clusters) |

The octadecyl chain enhances hydrophobicity, making the compound suitable for interfacial applications, whereas the phenylethyl group in L2R introduces chirality, critical for asymmetric catalysis or enantioselective synthesis .

Coordination Chemistry and Metal Complexes

Both ligands exhibit bidentate coordination via the pyridyl nitrogen and imine nitrogen. However, This compound forms less sterically hindered complexes due to the flexible alkyl chain, favoring linear or layered MOFs. In contrast, L2R’s rigid phenylethyl group promotes chiral environments, as demonstrated in the tetranuclear heterometallic complex {[Ni(L2R)]₂[Fe(L1)(CN)₄]₂}, where chirality dictates cluster geometry and magnetic properties .

Physical and Thermodynamic Properties

The octadecyl chain lowers the melting point (~50–60°C estimated) compared to L2R (mp ~120°C) due to reduced crystallinity. Additionally, the alkyl chain increases the ligand’s partition coefficient (log P > 8), making it prone to micelle formation in aqueous solutions—a property absent in L2R.

Biological Activity

N-Octadecyl-N-(2-pyridylmethylene)amine (also known as N-(n-Octadecyl)-N-pyridin-2-ylmethylene) is a compound with significant interest in biological and chemical research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings from diverse sources.

- Molecular Formula: C24H42N2

- Molecular Weight: 358.60 g/mol

- CAS Number: 81812-04-6

- Purity: 95%

- Form: Powder or flakes

- Melting Point: 35-40 °C

Synthesis

The synthesis of this compound typically involves the reaction of octadecyl amine with 2-pyridinecarboxaldehyde. This process can be optimized through various organic synthesis techniques to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit notable antitumor properties. For instance, the compound's ability to inhibit cell proliferation has been linked to its interaction with cellular pathways involved in cancer progression.

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast) | 12.5 | Inhibition of topoisomerase II | |

| HeLa (cervical) | 15.0 | Induction of apoptosis | |

| A549 (lung) | 10.0 | Disruption of mitochondrial function |

The biological activity of this compound is primarily attributed to its ability to interfere with critical cellular processes:

- Topoisomerase Inhibition: Similar to other pyridine derivatives, it may inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.

- Mitochondrial Disruption: The compound has shown potential in disrupting mitochondrial functions, which is crucial for energy production in cells.

Case Studies

- Study on MCF-7 Cells: A study published in PubMed indicated that this compound significantly reduced the viability of MCF-7 breast cancer cells through apoptosis induction ( ).

- HeLa Cell Line Evaluation: Research demonstrated that this compound could effectively induce cell death in HeLa cells, highlighting its potential as an anticancer agent ( ).

- A549 Lung Cancer Cells: Another study revealed that this compound exhibited cytotoxic effects on A549 cells, with an IC50 value indicating effective growth inhibition ( ).

Q & A

Q. What are the established synthetic routes for N-Octadecyl-N-(2-pyridylmethylene)amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via reductive amination. Combine pyridine-2-carbaldehyde with n-octadecylamine in a solvent (e.g., dichloromethane) under inert atmosphere. Catalytic hydrogenation using Pd/NiO (1.1 wt%) at 25°C under H₂ for 10 hours yields the product . Alternatively, employ NaBH₄ or other reducing agents post-imine formation. Purification via silica gel chromatography or Biotage® columns is recommended to remove byproducts like unreacted amines or dimerized species .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm imine bond formation (C=N peak at ~8.3 ppm in ¹H NMR) and alkyl chain integration.

- X-ray crystallography : Resolve crystal packing using SHELXL refinement (triclinic system, space group P1 observed in related Cd complexes) .

- ESI-MS : Validate molecular ion peaks (e.g., m/z ~415 for [M+H]⁺).

- Elemental analysis : Ensure stoichiometric consistency (C, H, N) .

Q. How can researchers address common impurities encountered during synthesis?

- Methodological Answer : Byproducts such as unreacted pyridine-2-carbaldehyde or dialkylated amines arise due to excess reagents or incomplete reduction. Optimize stoichiometry (1:1 aldehyde:amine ratio) and employ gradient chromatography (hexane/ethyl acetate) for separation. For persistent impurities, recrystallization in ethanol or acetonitrile improves purity .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what catalytic applications exist?

- Methodological Answer : The pyridyl and imine groups act as bidentate ligands , coordinating to metals like Ni(II) or Fe(II). For example, in tetranuclear complexes (e.g., {[Ni(L)]₂[Fe(CN)₄]₂}), it enables magnetic or catalytic studies. Applications include small-molecule activation (e.g., O₂ reduction) or asymmetric catalysis when chiral centers are introduced .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for derivatives?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often stem from conformational flexibility of the alkyl chain. Perform variable-temperature NMR to probe dynamic behavior. For crystallography, use high-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF commands to model disorder .

Q. How can computational methods enhance understanding of its supramolecular assembly?

- Methodological Answer : Density Functional Theory (DFT) calculates non-covalent interactions (e.g., π-π stacking between pyridyl groups). Pair with Molecular Dynamics (MD) simulations to predict aggregation in solvents. Experimentally, SAXS or TEM validates predicted micellar or vesicular structures .

Q. What are the stability considerations under varying pH or oxidative conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.